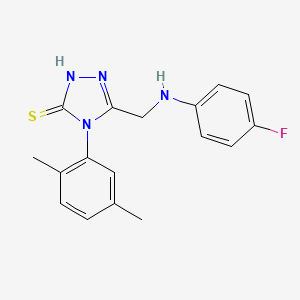

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4, a thiol group at position 3, and an aminomethyl linker bridging the triazole and a 4-fluorophenyl moiety. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methylphenyl) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C17H17FN4S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17FN4S/c1-11-3-4-12(2)15(9-11)22-16(20-21-17(22)23)10-19-14-7-5-13(18)6-8-14/h3-9,19H,10H2,1-2H3,(H,21,23) |

InChI Key |

PPJLDEFMLDPOSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.

Substitution on the Phenyl Rings: The dimethyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenyl substituents.

Substitution: The phenyl rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol, possess notable antimicrobial properties. The presence of the thiol group may enhance its activity against various bacteria and fungi. In a study examining related triazole compounds, several derivatives exhibited promising results against bacterial and yeast-like fungal strains .

Antifungal Properties

Triazole compounds are well-known for their antifungal efficacy. The structural characteristics of this compound suggest potential in treating fungal infections, especially in light of increasing resistance to conventional antifungals. The compound's ability to interact with fungal cell membranes or inhibit key enzymes involved in ergosterol synthesis could be further investigated.

Antioxidant Activity

The thiol group in this compound is also associated with antioxidant properties. This characteristic can be beneficial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. Preliminary studies suggest that compounds with similar structures may exhibit significant antioxidant activity, warranting further exploration into their mechanisms.

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing new materials with specific properties. For instance, its incorporation into polymer matrices could enhance the mechanical strength and thermal stability of the resulting materials. Additionally, the fluorinated aromatic systems present in the compound may contribute to improved chemical resistance and durability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiol group may participate in redox reactions, affecting cellular processes. The substituted phenyl rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Triazole derivatives with fluorophenyl and aromatic substituents exhibit diverse biological activities. Key comparisons include:

Key Findings :

- Fluorophenyl Groups: The presence of fluorophenyl substituents enhances lipophilicity and metabolic stability, improving membrane permeability. For example, 5-(((4-fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated moderate cytotoxicity against Hep-G2 and MCF-7 cells (IC₅₀ ~25–50 μM) .

- However, this may also limit solubility, as seen in compounds with high melting points (e.g., 252–254°C for hydrazone-tethered triazoles) .

- Sulfonyl and Sulfonamide Moieties : Derivatives like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione exhibit broad-spectrum antimicrobial activity due to sulfonyl groups enhancing hydrogen-bonding interactions with microbial enzymes .

Physicochemical Properties

- Solubility : Thiol-containing triazoles are generally sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO). For instance, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol requires DMF for dissolution during functionalization .

- Crystallinity : Fluorophenyl-substituted triazoles (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) form isostructural crystals with triclinic symmetry, facilitating structure-activity relationship studies .

Biological Activity

The compound 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 917750-23-3) belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential as an anticancer agent.

- Molecular Formula : C₁₇H₁₇FN₄S

- Molecular Weight : 328.41 g/mol

- Structure : The compound features a triazole ring with a thiol group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

-

Anticancer Activity :

- A study reported that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The synthesized compounds showed higher selectivity towards cancer cells compared to normal cells, indicating their potential as targeted therapies .

- Specific derivatives demonstrated IC₅₀ values in the low micromolar range against cancer cell lines, suggesting effective cytotoxicity. For instance, certain triazole derivatives were found to inhibit cell migration and exhibit selectivity for cancer cells .

-

Mechanisms of Action :

- The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of the thiol group enhances reactivity with cellular targets, including proteins involved in signaling pathways that regulate cell growth and survival .

Study 1: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer properties with IC₅₀ values ranging from 6.2 μM for colon carcinoma to 27.3 μM for breast cancer cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of triazole derivatives to key biological targets involved in cancer progression. These studies suggest that the compound may interact effectively with enzymes or receptors critical for tumor growth and metastasis .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via a multi-step approach:

Hydrazinecarbothioamide formation : Reacting 2,5-dimethylphenyl isothiocyanate with hydrazine hydrate to form the thiosemicarbazide intermediate.

Cyclization : Treating the intermediate with NaOH under reflux to yield the triazolethiol core .

Mannich reaction : Introducing the 4-fluorophenylaminomethyl group using formaldehyde and 4-fluoroaniline in ethanol, catalyzed by acetic acid .

Key validation : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water).

Advanced Synthesis

Q. Q2. How can researchers optimize S-alkylation yields for triazolethiol derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the thiol group.

- Base choice : Use K₂CO₃ or NaH to deprotonate the thiol, improving reactivity .

- Temperature control : Reactions at 60–80°C for 6–8 hours minimize side products (e.g., over-alkylation) .

Example : Benzyl bromide alkylation achieved 72% yield in DMF with K₂CO₃ at 70°C .

Basic Characterization

Q. Q3. What spectroscopic techniques confirm the structure of triazolethiol derivatives?

- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- IR spectroscopy : Detect thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 356.12 for the parent compound) .

Advanced Characterization

Q. Q4. How can contradictions in NMR data for triazolethiol derivatives be resolved?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Determine absolute configuration, as in the crystal structure of a related triazolethione (CCDC 856321) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Biological Activity

Q. Q5. What in vitro models assess the anticancer potential of triazolethiol derivatives?

- Cell lines : MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) are standard models .

- Assay protocol :

Structure-Activity Relationship (SAR)

Q. Q6. How do substituents influence the antimicrobial activity of triazolethiol derivatives?

- Electron-withdrawing groups (e.g., -Cl, -F) : Increase activity against S. aureus (MIC 8–16 μg/mL) by enhancing membrane penetration .

- Methoxy groups : Improve solubility but reduce potency (MIC 32–64 μg/mL) due to steric hindrance .

SAR table :

| Substituent | MIC (S. aureus) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12 μg/mL | 3.2 |

| 4-Methoxyphenyl | 64 μg/mL | 2.1 |

Data Contradiction Analysis

Q. Q7. How should conflicting reports on biological activity be addressed?

- Assay variability : Standardize protocols (e.g., incubation time, cell density) to reduce discrepancies .

- Structural analogs : Compare activities of derivatives with minor substituent changes (e.g., 2,4-dichloro vs. 3,4-dimethoxy) .

Case study : A 2,4-dichloro derivative showed 90% inhibition in one study but 50% in another due to differences in cell passage number .

Computational Methods

Q. Q8. How do quantum chemical calculations aid in designing triazolethiol derivatives?

- Reaction path prediction : Use density functional theory (DFT) to model Mannich reaction transition states and identify rate-limiting steps .

- Molecular docking : Screen derivatives against target enzymes (e.g., E. coli dihydrofolate reductase) to prioritize synthesis .

Example : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.